molecular formula C27H18Cl2N4O5 B5194302 N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE

N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE

Cat. No.: B5194302
M. Wt: 549.4 g/mol
InChI Key: NNPZDQNMFGINKD-UHFFFAOYSA-N
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Description

N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and nitrobenzoyl groups attached to an isophthalamide core

Properties

IUPAC Name

1-N,3-N-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18Cl2N4O5/c28-19-3-7-21(8-4-19)30-26(35)17-13-18(27(36)31-22-9-5-20(29)6-10-22)15-23(14-17)32-25(34)16-1-11-24(12-2-16)33(37)38/h1-15H,(H,30,35)(H,31,36)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZDQNMFGINKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isophthalamide Core: The initial step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride.

    Attachment of Chlorophenyl Groups: The isophthaloyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N,N-bis(4-chlorophenyl)isophthalamide.

    Introduction of Nitrobenzoyl Group: The final step involves the reaction of N,N-bis(4-chlorophenyl)isophthalamide with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group yields N,N-bis(4-chlorophenyl)-5-[(4-aminobenzoyl)amino]isophthalamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS-(2-CHLORO-4-NITRO-PHENYL)-ISOPHTHALAMIDE: This compound has a similar structure but with different substitution patterns on the phenyl rings.

    N,N’-BIS-(2-CHLORO-PHENYL)-ISOPHTHALAMIDE: Lacks the nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is unique due to the presence of both chlorophenyl and nitrobenzoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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